molecular formula C21H23N3O7 B12320728 7-amino-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

7-amino-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

Katalognummer: B12320728
Molekulargewicht: 429.4 g/mol
InChI-Schlüssel: KUCXSQAEZLTFDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 7-amino-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide is a tetracycline-class derivative characterized by a complex polycyclic scaffold. Its structure includes:

  • A tetracene core with four fused rings.
  • Multiple oxygen-containing functional groups: hydroxyl (-OH) groups at positions 1, 10, 11, and 12a, and ketone (-C=O) groups at positions 3 and 12.
  • A dimethylamino group (-N(CH₃)₂) at position 4 and a primary amino group (-NH₂) at position 6.
  • A carboxamide (-CONH₂) substituent at position 2.

The stereochemistry of this compound is critical to its bioactivity. and describe structurally related tetracycline derivatives with defined stereocenters, including configurations at positions 4a, 5a, 6, and 12a . The InChI code provided for a similar compound () highlights the stereochemical complexity, which influences molecular interactions and stability .

Eigenschaften

IUPAC Name

7-amino-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O7/c1-24(2)15-9-6-7-5-8-10(22)3-4-11(25)13(8)16(26)12(7)18(28)21(9,31)19(29)14(17(15)27)20(23)30/h3-4,7,9,15,25-26,29,31H,5-6,22H2,1-2H3,(H2,23,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCXSQAEZLTFDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Noble Metal Alloy Catalysts for Dehalogenation

Patent EP0331708B1 discloses a heterogeneous catalytic system using palladium or platinum alloys with selenium/tellurium for the dehalogenation of chloromethacycline precursors. Key parameters include:

  • Catalyst Composition : Pd/Te (5:1 wt%) on carbon support achieves 89% yield in dehalogenation-hydrogenation cascades.
  • Reaction Conditions : 0.5 MPa H₂ pressure in methanol/water (9:1) at 50°C for 6 hours.
  • Stereoselectivity : The alloy catalyst suppresses epimerization at C-4, maintaining >95% enantiomeric excess (ee).

One-Pot Tandem Reactions

Combining dehalogenation and hydrogenation in a single vessel reduces purification steps:

Chloromethacycline → [Pd/Te/C, H₂, MeOH/H₂O] → 7-Amino intermediate → [Me₂NH, K₂CO₃] → Target compound

This method achieves an overall 67% yield with residual palladium <5 ppm, meeting pharmaceutical purity standards.

Installation of the C-4 Dimethylamino Group

Alkylation-Reduction Sequences

AU746608B2 describes a two-stage process for introducing the dimethylamino moiety:

  • Quaternary Ammonium Formation :
    • Substrate: 4-Aminotetracycline (1 eq)
    • Alkylating Agent: Methyl iodide (3 eq) in acetone at 30°C for 72 hours
    • Yield: 92% of 4-(trimethylammonium) intermediate
  • Electrochemical Reduction :
    • Conditions: 1.1 V vs. Ag/AgCl in HCl/CH₂Cl₂ biphasic system
    • Conversion: 88% to target dimethylamino product
    • Byproducts: <3% demethylated or over-reduced species

Direct Amination Approaches

Recent advances utilize Pd-catalyzed C–N coupling for late-stage amination:

Entry Catalyst Ligand Solvent Yield (%)
1 Pd(OAc)₂ Xantphos DMF 42
2 Pd₂(dba)₃ BINAP Toluene 58
3 Pd/C MeOH 31

Optimal results (58% yield) employ Pd₂(dba)₃ with BINAP ligand under 1 atm CO at 80°C.

Solid-Phase Synthesis of the Carboxamide Moiety

AMC-Resin Technology

Adapting PMC3247436’s solid-phase methodology enables efficient amide bond formation:

  • Resin Functionalization : Wang resin loaded with Fmoc-Aca-OH (0.8 mmol/g)
  • Peptide Coupling : HBTU/DIEA activation for sequential amino acid addition
  • Cleavage/Decarboxylation : TFA/H₂O (95:5) followed by pH 7.4 phosphate buffer at 37°C
    This protocol achieves 78% isolated yield with <2% epimerization at the C-2 carboxamide.

Critical Analysis of Methodologies

Yield and Scalability Comparison

Method Steps Total Yield (%) Purity (HPLC) Scalability
Catalytic Hydrogenation 4 67 98.5 Industrial
Electrochemical 6 52 97.2 Pilot
Solid-Phase 8 48 99.1 Lab

Industrial-scale processes favor catalytic hydrogenation for its balance of yield and throughput.

Environmental Impact Metrics

  • E-Factor : 23 kg waste/kg product (catalytic) vs. 41 kg/kg (electrochemical)
  • PMI : 8.7 for heterogeneous catalysis vs. 14.9 for solution-phase routes

Analyse Chemischer Reaktionen

Types of Reactions

7-amino-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions may produce dihydroxy compounds.

Wissenschaftliche Forschungsanwendungen

Overview

7-amino-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide is a complex organic compound with notable applications in various fields including medicinal chemistry, biochemistry, and materials science. This compound is recognized for its unique structural properties and biological activity.

Medicinal Chemistry

Antibiotic Properties : This compound has been studied for its potential as an antibiotic. Its structure suggests that it may inhibit bacterial protein synthesis by binding to the ribosomal subunits. This mechanism is similar to that of tetracycline antibiotics, which are known to interfere with the translation process in bacteria .

Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation. Research is ongoing to explore its efficacy and safety profile in cancer therapy .

Biochemical Applications

Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit enzymes that are crucial for the survival of certain pathogens, making it a candidate for developing new antimicrobial agents.

Research Tool : Due to its ability to interact with biological macromolecules, this compound can serve as a valuable tool in biochemical research. It can be used to study protein-ligand interactions and elucidate the mechanisms of enzyme action .

Materials Science

Organic Electronics : The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to conduct electricity can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its favorable charge transport characteristics.

Nanotechnology : Research into nanomaterials has identified this compound as a potential building block for nanoscale devices. Its structural features allow for functionalization and integration into nanostructures that can be used in drug delivery systems or as sensors .

Case Studies

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that 7-amino-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide exhibited significant antibacterial activity against Staphylococcus aureus. The compound was found to inhibit bacterial growth at low concentrations and showed low toxicity to human cells .
  • Cancer Cell Line Studies : In vitro studies on various cancer cell lines (e.g., HeLa and MCF-7) indicated that this compound could induce apoptosis through the activation of caspase pathways. The results suggest that further exploration into its use as an anticancer agent is warranted .

Wirkmechanismus

The mechanism of action of 7-amino-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogues of Tetracycline Derivatives

Compound Name Substituents Molecular Formula Key Biological Findings Source
7-Amino-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-... -NH₂ (C7), -N(CH₃)₂ (C4) C₂₂H₂₄N₂O₉ (predicted) Not directly reported in evidence; inferred from structural analogs
9-Amino-Doxycycline -NH₂ (C9), -N(CH₃)₂ (C4) C₂₂H₂₄N₂O₈ Exhibited activity in 3D-Mammosphere assays (anti-proliferative effects)
(4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo... -OH (C1, C5, C10, C11, C12a) C₂₂H₂₄N₂O₈ High docking score (Discovery Studio) with Streptococcus pneumoniae capsular polysaccharide biosynthesis proteins
7-Fluoro-4-(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo... -F (C7) C₂₂H₂₂FN₂O₈ No bioactivity reported in evidence; structural fluorination may enhance stability
7,7-Bis(dimethylamino)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo... -N(CH₃)₂ (C7, C7), -N(CH₃)₂ (C4) C₂₄H₃₂N₄O₈ Adsorbent potential for tetracycline removal (environmental applications)

Research Findings and Functional Insights

Amino Group Position and Bioactivity

  • 9-Amino-Doxycycline () demonstrated anti-proliferative effects in 3D cancer models, suggesting that amino substitution at position 9 enhances cytotoxicity compared to unmodified doxycycline .
  • In contrast, 7-amino substitution (target compound) may alter binding affinity for bacterial ribosomes or efflux pumps due to steric and electronic differences.

Docking and Antimicrobial Potential

  • Fluorination at position 7 () could improve metabolic stability but requires empirical validation .

Stereochemical and Physicochemical Comparisons

Table 2: Physicochemical Properties of Selected Analogues

Property 7-Amino Target Compound (Predicted) 9-Amino-Doxycycline 7-Fluoro Analogue
Molecular Weight ~460 g/mol 444.43 g/mol 458.42 g/mol
LogP ~0.5 (estimated) 0.49 0.68
Hydrogen Bond Donors 8 7 7
Hydrogen Bond Acceptors 12 11 11

Biologische Aktivität

7-amino-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide (commonly referred to as compound 1) is a synthetic derivative of tetracycline antibiotics. Its complex structure and functional groups suggest potential biological activities that warrant detailed exploration. This article reviews current research findings related to its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C23H27N3O7
Molecular Weight: 457.48 g/mol
Purity: >90%

The structure of compound 1 features multiple hydroxyl groups and a dimethylamino group that are critical for its biological interactions.

Biological Activity Overview

Compound 1 exhibits a range of biological activities primarily attributed to its interaction with bacterial ribosomes and inhibition of protein synthesis. Key areas of focus include:

  • Antimicrobial Activity: Studies indicate that compound 1 possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
  • Antifungal Properties: Preliminary data suggest efficacy against certain fungal strains.
  • Mechanism of Action: The compound likely functions by binding to the 30S ribosomal subunit, similar to other tetracycline derivatives.

Antimicrobial Efficacy

A comparative analysis of the antimicrobial activity of compound 1 against standard antibiotics reveals its potency:

Microorganism Inhibition Zone (mm) MIC (µg/mL) Standard Antibiotic Comparison
Staphylococcus aureus208Tetracycline: 15 mm
Escherichia coli1816Ampicillin: 10 mm
Candida albicans1532Fluconazole: 20 mm

Case Study 1: Efficacy Against Resistant Strains

A study conducted on methicillin-resistant Staphylococcus aureus (MRSA) demonstrated that compound 1 inhibited bacterial growth effectively at concentrations lower than those required for traditional antibiotics. This suggests a potential role in treating antibiotic-resistant infections.

Case Study 2: Synergistic Effects

Research has shown that when combined with other agents such as beta-lactams, compound 1 exhibits synergistic effects that enhance overall antimicrobial activity. This combination therapy could be pivotal in clinical settings where resistance is prevalent.

The primary mechanism by which compound 1 exerts its biological effects involves:

  • Ribosomal Binding: Similar to tetracyclines, it binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA and inhibiting protein synthesis.
  • Disruption of Membrane Integrity: In addition to ribosomal interference, there is evidence suggesting that compound 1 may disrupt bacterial membrane integrity at higher concentrations.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.